molecular formula C19H27NO5 B2837322 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid CAS No. 1192189-52-8

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Cat. No. B2837322
CAS RN: 1192189-52-8
M. Wt: 349.427
InChI Key: XJRNPINVMULUJU-UHFFFAOYSA-N
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Description

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a chemical compound with the CAS Number: 1192189-52-8. It has a molecular weight of 349.43 . The IUPAC name for this compound is 4-((benzyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid are not available, it’s worth noting that boronic acids and their derivatives are often used in Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.43 .

Scientific Research Applications

Coordination Chemistry

The piperidinecarboxylic acid scaffold can coordinate with metal ions, leading to interesting coordination complexes. Researchers explore these complexes for catalytic applications, luminescent materials, or as building blocks in supramolecular chemistry.

For more information, you can refer to the Sigma-Aldrich product page . Additionally, if you’re interested in synthesis routes, you can explore the benchchem website.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRNPINVMULUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Synthesis routes and methods

Procedure details

1-tert-Butyl 4-ethyl 4-(benzyloxymethyl)piperidine-1,4-dicarboxylate from step A (0.500 g, 1.3 mmol) was dissolved in 1 N aq. LiOH (15 mL) and THF (10 mL) and was heated at 50° C. for 24 hours. The reaction mixture was acidified with 1 N HCl and extracted with Et2O. The organic extract was washed with brine, dried over MgSO4, and concentrated under vacuum to afford the title compound (0.3 g, 65%). MS (ES+) [M+H]+=349.
Name
1-tert-Butyl 4-ethyl 4-(benzyloxymethyl)piperidine-1,4-dicarboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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